N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzofuran moiety, a methoxyethyl chain, and a phenylethyl substituent. This compound is hypothesized to exhibit moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-21(25)20(24)22-13-19(26-2)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,19H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSLXKSTRNXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzofuran ring, methoxyethyl group, and an ethylamine moiety. Its molecular formula is , with a molecular weight of approximately 366.42 g/mol.
The compound can be synthesized through various chemical methods, typically involving cyclization reactions and subsequent modifications. The benzofuran ring is known for its diverse reactivity, allowing for functionalization that can enhance biological activity.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Antimicrobial
- Antitumor
- Antiviral
These activities are attributed to the structural features of the benzofuran moiety, which allows for interactions with various biological targets.
The mechanism of action for this compound is not yet fully elucidated but is believed to involve modulation of enzyme activity and receptor interactions. Studies suggest that compounds with similar structures can inhibit specific pathways associated with disease processes, such as inflammation and cancer progression.
Antiviral Activity
A study explored the antiviral properties of benzofuran derivatives against Yellow Fever Virus (YFV). The results indicated effective inhibition with compounds displaying EC50 values ranging from 0.4 μM to 3.2 μM, suggesting potential for therapeutic development against viral infections .
Antitumor Effects
Another research effort investigated the antitumor potential of benzofuran-based compounds. The findings revealed that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar benzofuran derivatives is useful.
| Compound Name | Biological Activity | EC50 (μM) | Notes |
|---|---|---|---|
| Benzofuran A | Antiviral | 0.25 - 1.0 | Effective against YFV |
| Benzofuran B | Antitumor | 0.5 | Induces apoptosis in cancer cells |
| This compound | TBD | TBD | Potentially broad spectrum |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of the target compound and its analogs:
Pharmacokinetic and Pharmacodynamic Insights
Benzofuran vs. Benzodioxole and Furyl Groups
- Benzodioxole () introduces additional oxygen atoms, increasing polarity and aqueous solubility but reducing blood-brain barrier penetration compared to benzofuran .
Substituent Effects on Solubility and Bioavailability
- The methoxyethyl group in the target compound and ’s analog improves solubility via ether oxygen hydrogen bonding, whereas dimethylamino () increases basicity, enhancing pH-dependent solubility in acidic environments .
- Piperazinyl () and morpholinyl () groups contribute to solubility and may facilitate CNS activity due to their ability to cross the blood-brain barrier .
Metabolic Stability and Toxicity
Research Findings and Contradictions
- Binding Affinity Studies : Benzofuran-containing analogs (target, ) demonstrate superior binding to serotonin receptors in preliminary assays compared to furyl or benzodioxole derivatives, likely due to enhanced aromatic interactions .
- Solubility vs. Permeability : Morpholine and piperazine derivatives () exhibit higher aqueous solubility but reduced membrane permeability compared to the target compound, highlighting a trade-off in drug design .
- Contradictory Evidence : Some studies suggest benzodioxole derivatives () outperform benzofuran analogs in anti-inflammatory models, possibly due to increased polarity optimizing target engagement in peripheral tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
